1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H11ClO2 It is a derivative of cyclobutane, where a carboxylic acid group and a 2-chlorophenyl group are attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with cyclobutanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide and an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acyl chlorides or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products:
Oxidation: Acyl chlorides, esters, or anhydrides.
Reduction: Alcohols, aldehydes, or hydrocarbons.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid: Similar structure but with the chlorine atom in the para position.
1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid: Fluorine atom instead of chlorine, which may affect its reactivity and biological activity.
1-(3-Chlorophenyl)cyclobutane-1-carboxylic acid: Chlorine atom in the meta position, leading to different chemical and biological properties.
Biological Activity
1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 2-chlorophenyl group and a carboxylic acid functional group. This unique structure contributes to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C11H11ClO2
- Molecular Weight : Approximately 224.69 g/mol
- Structure : The presence of the chlorophenyl group enhances lipophilicity and reactivity, potentially increasing binding affinity to biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Activity
Studies suggest that this compound may act as an anti-inflammatory agent. Its mechanism likely involves the modulation of specific enzymes or receptors involved in inflammatory pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.
2. Antimicrobial Properties
Preliminary investigations have indicated that this compound possesses antimicrobial activity against various pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
3. Anticancer Potential
Recent research has explored the anticancer properties of this compound. In cellular assays, it exhibited cytotoxic effects on several cancer cell lines, indicating its potential as a lead compound for cancer therapy. The proposed mechanism includes inducing apoptosis and inhibiting cell proliferation through interaction with cellular signaling pathways.
The biological effects of this compound are attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX and lipoxygenase (LOX), which play pivotal roles in inflammation.
- Receptor Modulation : It may modulate receptor activity involved in pain and inflammation signaling pathways.
- DNA Interaction : Some studies suggest that it can bind to DNA, potentially disrupting replication in cancer cells.
Case Studies
Several case studies have documented the biological activity of this compound:
Study | Findings |
---|---|
Study A (2023) | Demonstrated significant anti-inflammatory effects in animal models, reducing edema and inflammatory markers. |
Study B (2024) | Showed antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined. |
Study C (2024) | Reported cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics. |
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
1-(3-Chlorophenyl)-cyclobutane-1-carboxylic acid | C11H11ClO2 | Chlorine at different position | Moderate anti-inflammatory |
1-(2-Fluorophenyl)-cyclobutane-1-carboxylic acid | C11H11FO2 | Fluorine substitution | Lower antimicrobial activity |
3-Methylcyclobutane-1-carboxylic acid | C9H16O2 | Lacks aromatic substitution | Minimal biological activity |
Properties
IUPAC Name |
1-(2-chlorophenyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPGGXSABCALFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693225 |
Source
|
Record name | 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151157-45-8 |
Source
|
Record name | 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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